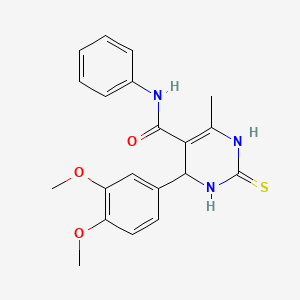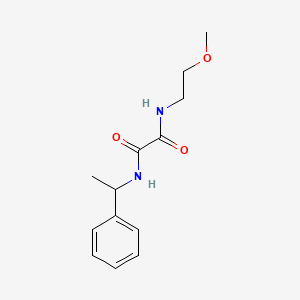
1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a 4-hydroxypiperidin-1-yl group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is introduced.
Attachment of the 4-Hydroxypiperidin-1-yl Group: This step may involve nucleophilic substitution or addition reactions to attach the piperidine derivative to the pyrrolidine core.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione: This compound has a methyl group instead of a hydroxyl group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione: The bromine substitution can lead to different chemical and biological properties compared to the chlorine-substituted compound.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFSGERHAYXNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-butyl-2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B5192692.png)
![5-chloro-N-{4-[(phenylacetyl)amino]phenyl}-1-naphthamide](/img/structure/B5192694.png)
![2-{[({[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]AMINO}CARBONYL)SULFANYL]METHYL}-2,3-DIHYDRO-1-BENZOFURAN](/img/structure/B5192705.png)
![5-chloro-N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5192709.png)

![N-[5-[(2,6-difluorophenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B5192725.png)

![1,1,1-trichloro-3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B5192739.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5192746.png)
![ethyl 1-[4-ethoxy-3-(hydroxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5192759.png)

![N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide](/img/structure/B5192768.png)
![1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5192774.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B5192783.png)
